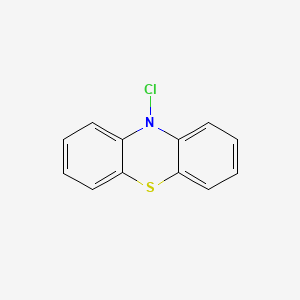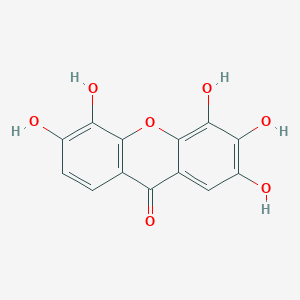
9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- typically involves the oxidative coupling of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones from polyphenols and salicylic acids . Another approach involves the use of microwave heating to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-, often employs large-scale oxidative coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various organic reactions .
Biology: The compound exhibits significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating various diseases .
Medicine: In medicine, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is investigated for its potential use in drug development. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for new pharmaceuticals .
Industry: The compound is also used in the industrial sector, particularly in the development of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in materials science .
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to the inhibition of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3,4,6-Tetrahydroxybenzophenone
Comparison: Compared to these similar compounds, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is unique due to its five hydroxyl groups, which enhance its reactivity and potential biological activity. The additional hydroxyl groups provide more sites for chemical modification, making it a more versatile compound for various applications .
Propriétés
Numéro CAS |
191806-35-6 |
|---|---|
Formule moléculaire |
C13H8O7 |
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
2,3,4,5,6-pentahydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O7/c14-6-2-1-4-8(16)5-3-7(15)9(17)11(19)13(5)20-12(4)10(6)18/h1-3,14-15,17-19H |
Clé InChI |
JYDMCHSMXHJHEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=CC(=C(C(=C3O2)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


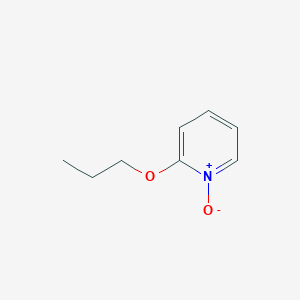

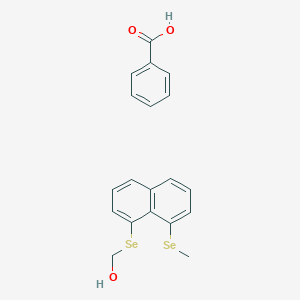
![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
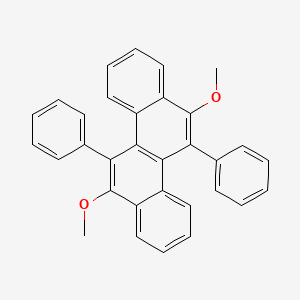
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
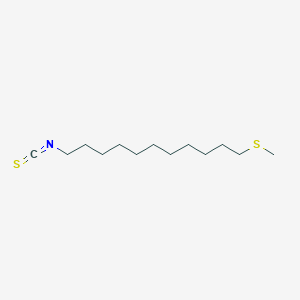

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
